molecular formula C13H7N3O B12988134 6-(4-Cyanophenoxy)nicotinonitrile

6-(4-Cyanophenoxy)nicotinonitrile

Cat. No.: B12988134
M. Wt: 221.21 g/mol
InChI Key: CZQSKZFVDOVJND-UHFFFAOYSA-N
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Description

6-(4-Cyanophenoxy)nicotinonitrile is a specialized chemical compound serving as a valuable intermediate in medicinal chemistry and drug discovery research. This compound features a distinct molecular architecture incorporating both cyanophenoxy and nitrile-functionalized pyridine rings, making it particularly useful for developing targeted kinase inhibitors and investigating signal transduction pathways. Researchers utilize this compound primarily in pharmaceutical development for exploring structure-activity relationships in potential therapeutic agents, especially in oncology and inflammatory disease research. The presence of hydrogen bond accepting groups and aromatic systems in its structure enables targeted molecular interactions with biological systems, though specific mechanism of action studies depend on individual research contexts. This product is distributed specifically For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. All researchers should consult appropriate safety data sheets and handle this material according to their institution's chemical safety protocols. For comprehensive regulatory information regarding research use only products, please refer to FDA guidance documents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7N3O

Molecular Weight

221.21 g/mol

IUPAC Name

6-(4-cyanophenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C13H7N3O/c14-7-10-1-4-12(5-2-10)17-13-6-3-11(8-15)9-16-13/h1-6,9H

InChI Key

CZQSKZFVDOVJND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C#N

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 4 Cyanophenoxy Nicotinonitrile

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov For 6-(4-cyanophenoxy)nicotinonitrile, this process reveals two primary fragments: the nicotinonitrile core and the 4-cyanophenol moiety. The key bond disconnection is the ether linkage between these two fragments. This suggests that the final step in the synthesis would likely be the formation of this C-O bond.

Therefore, the key synthetic precursors are identified as a suitably functionalized nicotinonitrile, which can act as an electrophile, and 4-cyanophenol, which serves as the nucleophile. The nicotinonitrile precursor would ideally possess a good leaving group at the 6-position, such as a halogen, to facilitate a nucleophilic aromatic substitution reaction.

Key Synthetic Precursors:

PrecursorRole
6-HalonicotinonitrileElectrophile
4-CyanophenolNucleophile

Direct and Indirect Approaches to Nicotinonitrile Core Synthesis

Multi-component Condensation Reactions with Malononitrile (B47326) and α,β-Unsaturated Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying purification. nih.govnih.gov The synthesis of nicotinonitrile derivatives can be achieved through the condensation of malononitrile with α,β-unsaturated carbonyl compounds or their equivalents. acsgcipr.org

A common approach involves the reaction of an α,β-unsaturated aldehyde or ketone, malononitrile, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). chem-soc.si The reaction proceeds through a series of cascade reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to afford the desired nicotinonitrile. nih.gov The versatility of this method allows for the introduction of various substituents on the pyridine (B92270) ring by choosing appropriately substituted starting materials.

Cyclization Reaction Pathways for Pyridine Ring Formation

The formation of the pyridine ring is a fundamental step in many nicotinonitrile syntheses. mdpi.comdp.tech Various cyclization strategies exist, often involving the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with a nitrogen source. youtube.comyoutube.com

One notable method is the Hantzsch pyridine synthesis, which, in its classic form, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. acsgcipr.orgyoutube.com Modifications of this reaction can be used to generate substituted nicotinonitriles. Another approach is the Guareschi-Thorpe reaction, which directly yields a pyridone that can be further converted to the nicotinonitrile. acsgcipr.org

Functionalization of Pre-existing Nicotinonitrile Scaffolds

For instance, one could start with a simple nicotinonitrile and introduce a leaving group at the 6-position. This can be achieved through various methods, such as oxidation to the N-oxide followed by reaction with a halogenating agent. The resulting 6-halonicotinonitrile can then be used in the subsequent aryloxy linkage formation step. This strategy allows for a modular approach to the synthesis, where different functional groups can be introduced at various positions on the nicotinonitrile scaffold.

Methods for Constructing the Aryloxy Linkage

The final key step in the synthesis of this compound is the formation of the ether bond between the nicotinonitrile core and the 4-cyanophenol.

Nucleophilic Aromatic Substitution Reactions of Halonicotinonitriles with Phenols

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the formation of aryl ethers. libretexts.orgresearchgate.net In the context of synthesizing this compound, this reaction involves the displacement of a halide (typically chloro or fluoro) from the 6-position of the nicotinonitrile ring by the phenoxide ion generated from 4-cyanophenol. nih.gov

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol (B47542) and generate the more nucleophilic phenoxide. A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is often used to facilitate the reaction. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the 6-position towards nucleophilic attack, making this a feasible and widely used method. osti.govyoutube.com

Reaction Conditions for Nucleophilic Aromatic Substitution:

ComponentFunction
6-HalonicotinonitrileSubstrate
4-CyanophenolNucleophile
Base (e.g., K₂CO₃, NaH)To generate the phenoxide
Solvent (e.g., DMF, DMSO)To dissolve reactants and facilitate the reaction

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Characterization

A ¹H NMR spectrum of 6-(4-Cyanophenoxy)nicotinonitrile would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), would indicate the electronic environment of the protons. Protons on the nicotinonitrile ring and the cyanophenoxy group would appear in the aromatic region (typically 7.0-9.0 ppm). The integration of these signals would correspond to the number of protons each represents. Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling with neighboring protons, would reveal the connectivity between them. For instance, adjacent protons on the aromatic rings would likely appear as doublets or doublets of doublets, with specific coupling constants (J values) indicative of their ortho, meta, or para relationships.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Hypothetical Value e.g., d e.g., 8.5 e.g., H-2'
Hypothetical Value e.g., dd e.g., 8.2, 2.5 e.g., H-4
Hypothetical Value e.g., d e.g., 2.5 e.g., H-6
Hypothetical Value e.g., d e.g., 8.8 e.g., H-3', H-5'

Carbon-13 (¹³C) NMR Spectroscopic Elucidation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic rings and the nitrile groups, and the ether-linked carbon. The two nitrile carbons would likely appear in the range of 115-120 ppm, while the aromatic and heteroaromatic carbons would resonate between 110-160 ppm. The carbon attached to the oxygen atom would be expected at a higher chemical shift due to the deshielding effect of the oxygen.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppm Assignment
Hypothetical Value e.g., C-2
Hypothetical Value e.g., C-3
Hypothetical Value e.g., C-4
Hypothetical Value e.g., C-5
Hypothetical Value e.g., C-6
Hypothetical Value e.g., C-1'
Hypothetical Value e.g., C-2', C-6'
Hypothetical Value e.g., C-3', C-5'
Hypothetical Value e.g., C-4'
Hypothetical Value e.g., CN (nicotinonitrile)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the nicotinonitrile and cyanophenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (over two or three bonds) between protons and carbons. For instance, it would show correlations between the protons on one ring and the carbons on the other, confirming the ether linkage. It would also be instrumental in assigning the quaternary (non-protonated) carbons, such as the nitrile carbons and the carbons at the ring junctions.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound (C₁₃H₇N₃O) with a high degree of accuracy (typically to four or five decimal places). This precise mass measurement would provide a highly confident confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Hypothetical HRMS Data Table

Ion Calculated m/z Measured m/z
e.g., [M+H]⁺ e.g., 222.0662 Hypothetical Value

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion (or a protonated/adducted version) and subjecting it to fragmentation. The resulting fragment ions would provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of the ether bond, leading to ions corresponding to the cyanophenoxy and nicotinonitrile moieties. The fragmentation pattern would serve as a fingerprint for the compound and further confirm its proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. In the analysis of nicotinonitrile derivatives, ESI-MS has been utilized to confirm their molecular mass researchgate.net. For this compound, the expected molecular ion peak would correspond to its molecular formula, C₁₃H₇N₃O. The technique provides crucial confirmation of the compound's successful synthesis and purity.

Ion Calculated m/z Observed m/z
[M+H]⁺222.0662Data not available
[M+Na]⁺244.0481Data not available

Table 1. Expected ESI-MS data for this compound. Actual experimental data is not available in the reviewed literature.

Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key vibrational frequencies anticipated for this molecule include the stretching vibration of the two nitrile (C≡N) groups, which typically appear in the region of 2220-2260 cm⁻¹. The presence of an ether linkage (C-O-C) would be confirmed by stretching vibrations in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations from both the pyridine (B92270) and phenyl rings would also be present. Studies on similar nicotinonitrile structures, such as 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, have utilized FT-IR for characterization, supporting the utility of this technique researchgate.net.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Nitrile (C≡N)~2230Stretching
Aromatic C-O~1250Asymmetric Stretching
Aromatic C-H>3000Stretching
Aromatic C=C1400-1600Stretching

Table 2. Predicted FTIR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic rings. The conjugation between the phenoxy and nicotinonitrile moieties through the ether linkage can influence the position and intensity of these absorption maxima (λmax). For instance, a related compound, 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, exhibits blue fluorescence with an excitation wavelength at 332 nm and an emission maximum at 437 nm researchgate.net. The study of nicotine (B1678760) and its derivatives also highlights the characteristic UV absorption of the pyridine ring system nih.gov.

Transition Expected λmax (nm)
π → π*Data not available

Table 3. Expected UV-Vis absorption for this compound. Specific experimental data is not available in the reviewed literature.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of the crystal system, space group, bond lengths, bond angles, and torsional angles.

The analysis of single crystals of this compound would reveal its crystal system and space group. For comparison, various nicotinonitrile derivatives have been studied using SCXRD. For example, 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile crystallizes in the monoclinic system with the space group P2₁/c nih.govresearchgate.net. Another derivative, 6-(4-bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, was found to have an orthorhombic crystal system with the space group Pca2₁ nih.gov. The specific crystal system and space group for this compound would depend on its molecular packing and intermolecular interactions in the solid state.

Compound Crystal System Space Group Reference
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrileMonoclinicP2₁/c nih.govresearchgate.net
6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrileOrthorhombicPca2₁ nih.gov
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrileMonoclinicP2₁/c researchgate.net

Table 4. Crystallographic data for related nicotinonitrile derivatives.

Parameter Description Significance
Bond LengthsDistances between bonded atoms (e.g., C-C, C-N, C-O).Confirms bonding pattern and hybridization.
Bond AnglesAngles between three connected atoms (e.g., C-O-C).Defines local geometry.
Dihedral AnglesTorsional angles describing the rotation around a bond.Determines the overall 3D conformation of the molecule.

Table 5. Key structural parameters obtained from SCXRD.

Investigation of Intermolecular Interactions

Hydrogen Bonding: In analogous structures, such as 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile and 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, the primary hydrogen bonding motif observed is the N—H···N interaction. nih.govnih.gov These interactions form chains and sheets, creating a robust supramolecular architecture. In the case of this compound, while lacking a strong hydrogen bond donor like an amino group, weak C—H···N and C—H···O interactions are anticipated to play a role in the crystal packing. The nitrogen atom of the cyano group and the pyridine ring are potential hydrogen bond acceptors.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₃H₇N₃O. nih.gov

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01113156.14370.58%
HydrogenH1.00877.0563.19%
NitrogenN14.007342.02118.99%
OxygenO15.999115.9997.23%
Total 221.219 100.00%

Experimental determination of these percentages through combustion analysis serves to validate the calculated empirical formula and provides a fundamental measure of the compound's purity.

Chromatographic Techniques for Compound Purity and Isolation

Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. The assessment of purity is a critical step in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would typically be employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.

While a specific HPLC method for this compound is not detailed in the available literature, methods developed for other nicotinonitrile derivatives and related fluoroquinolones demonstrate the utility of this technique. nih.gov For instance, the determination of enantiomeric purity in related compounds often involves pre-derivatization followed by RP-HPLC analysis. nih.gov A typical HPLC analysis for purity assessment of this compound would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would ideally show a single major peak corresponding to the compound, with any impurities appearing as separate, smaller peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. Given the aromatic nature of this compound, it is expected to have sufficient volatility and thermal stability for GC analysis.

A GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the carrier gas and a stationary phase coated on the column walls. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The detector response provides a quantitative measure of the amount of the compound present. As with HPLC, the presence of impurities would be indicated by additional peaks in the chromatogram. Comparison of GC-MS with other methods has been documented for the analysis of related chemical structures. nih.gov

Theoretical Chemistry and Computational Analysis of 6 4 Cyanophenoxy Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the heart of understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and other key electronic properties that govern reactivity.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational cost. DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density.

In a typical study of 6-(4-Cyanophenoxy)nicotinonitrile, various DFT functionals would be employed to calculate its optimized geometry, vibrational frequencies, and electronic properties. The choice of functional is critical, as different functionals may be better suited for describing specific properties, such as reaction barriers or non-covalent interactions.

Ab Initio Computational Approaches

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to improve upon the accuracy of calculations. While computationally more demanding than DFT, they can serve as a benchmark for validating the results obtained from more approximate methods. For a molecule like this compound, ab initio calculations, particularly at the MP2 level, would be valuable for confirming the ground state geometry and for calculating interaction energies with high accuracy.

Basis Set Selection and Hybrid Functional Evaluation

The accuracy of any quantum chemical calculation is dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used.

Hybrid functionals, which combine a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT, are often the most effective. The B3LYP functional is a widely used hybrid functional that provides reliable results for a broad range of systems. A comparative study evaluating several functionals and basis sets would be essential to establish the most reliable computational level of theory for this compound.

Functional Basis Set Purpose
B3LYP6-311++G(d,p)A widely used hybrid functional for reliable geometry optimization and electronic property calculations.
M06-2X6-311++G(d,p)A hybrid meta-GGA functional often performing well for main-group chemistry and non-covalent interactions.
ωB97X-Dcc-pVTZA long-range corrected functional with dispersion correction, suitable for studying potential interactions.
PBE0cc-pVTZA hybrid functional that often provides accurate band gaps and electronic spectra.

Table 1: Illustrative Selection of Hybrid Functionals and Basis Sets for the Analysis of this compound. This table showcases a typical set of computational methods that would be evaluated to find the most accurate approach for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be located primarily on the electron-rich phenoxy portion of the molecule, while the LUMO would likely be distributed over the electron-deficient nicotinonitrile ring system. This distribution dictates how the molecule would interact with electrophiles and nucleophiles.

Parameter Illustrative Energy (eV) Interpretation
HOMO Energy-7.2Represents the ionization potential; a measure of the energy required to remove an electron. Indicates the molecule's electron-donating capability.
LUMO Energy-1.8Represents the electron affinity; a measure of the energy released when an electron is added. Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap5.4Correlates with chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Table 2: Exemplary Frontier Molecular Orbital Energies for this compound. This table provides hypothetical but representative values for the HOMO, LUMO, and the resulting energy gap, as would be determined by DFT calculations.

Molecular Modeling and Simulation Techniques

Beyond the electronic structure of a static molecule, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior and conformational landscape.

Conformational Analysis and Energy Minimization

The ether linkage in this compound allows for rotational freedom around the C-O bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in three-dimensional space, known as the global energy minimum. This is typically achieved by systematically rotating the dihedral angles that define the molecule's shape and performing energy calculations for each conformation.

The resulting potential energy surface would reveal the low-energy conformers and the energy barriers for rotation between them. This information is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. The most stable conformer would be the one that minimizes steric hindrance and optimizes any favorable intramolecular interactions. For this compound, the key dihedral angles would be those around the ether oxygen atom, which determine the relative orientation of the phenyl and pyridine (B92270) rings.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific MD simulation studies exclusively focused on this compound are not widely available in public literature, the methodology is well-established. Such a simulation would typically involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic realistic conditions.

Force Field Application: Using a force field (a set of parameters describing the potential energy of the atoms and bonds) to calculate the forces between atoms.

Integration of Equations of Motion: Solving Newton's equations of motion iteratively to predict the trajectory of each atom over a set period, typically nanoseconds to microseconds.

From these trajectories, researchers can analyze various dynamic properties, such as the distribution of the C-O-C bond angle and the torsion angles that define the orientation of the phenyl and pyridyl rings. This provides insight into the molecule's conformational flexibility and the stability of different spatial arrangements. For instance, MD simulations on similar flexible molecules have been used to understand how conformational changes influence their aggregation properties and interaction with biological targets. nih.govnih.gov

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules. These predictions are vital for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations can accurately forecast its vibrational and electronic spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the frequencies and intensities of vibrational modes. For this molecule, key predicted peaks would correspond to the C≡N (nitrile) stretching vibrations, C-O-C (ether) stretching, and various C-H and C-C vibrations within the aromatic rings. Comparing the computed spectrum with an experimental one helps in assigning the observed bands to specific molecular motions.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-visible range. mdpi.com Calculations can determine the wavelength of maximum absorption (λmax) and identify the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For this compound, these transitions are typically π → π* in nature, localized on the aromatic systems.

The table below presents a conceptual comparison of how theoretical and experimental spectroscopic data would align for this compound.

Spectroscopic TechniqueKey Functional GroupPredicted Wavenumber/Wavelength (cm⁻¹ or nm)Typical Experimental Observation
Infrared (IR)C≡N (Nitrile)~2230-2240 cm⁻¹Strong, sharp peak in the 2220-2260 cm⁻¹ region
Infrared (IR)C-O-C (Aryl Ether)~1240-1260 cm⁻¹ (asymmetric)Strong band in the 1230-1270 cm⁻¹ region
UV-Visibleπ-system~250-300 nmStrong absorption band corresponding to π → π* transitions

Solvent Effects and Continuum Solvation Models (e.g., IEFPCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com Continuum solvation models are computational methods that approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. researchgate.netwikipedia.org

The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and reliable approach. researchgate.net When applied to this compound, the IEFPCM method calculates how the molecule's electron distribution is polarized by the surrounding solvent. This, in turn, affects its energy, dipole moment, and spectroscopic properties.

Studies on similar polar molecules show that increasing the polarity of the solvent generally leads to:

Increased Dipole Moment: The molecule's own dipole moment is enhanced by the reaction field of the polar solvent.

Red Shift in UV-Vis Spectra: The energy gap between the ground and excited states can decrease in a polar solvent, causing a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).

Changes in Conformational Preference: The relative stability of different conformers can change, as more polar conformers are preferentially stabilized by polar solvents.

The table below illustrates the expected trend of the dipole moment of this compound in different solvents as predicted by IEFPCM calculations.

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)
Gas Phase (Vacuum)1~6.5 D (Baseline)
Toluene2.4Slightly increased from baseline
Acetone20.7Moderately increased
Water78.4Significantly increased

Prediction of Intermolecular Interaction Strengths and Orientations

In the solid state or in aggregates, molecules of this compound are held together by a network of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the crystal packing and physical properties of the material.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. The Hirshfeld surface is mapped with functions like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), which allows for the generation of a 2D "fingerprint plot." This plot summarizes all intermolecular contacts in the crystal.

For this compound, the primary intermolecular interactions identified through this analysis are:

Hydrogen Bonds: Weak C–H···N and C–H···O interactions are prevalent, where hydrogen atoms from the aromatic rings interact with the nitrogen atoms of the nitrile groups or the ether oxygen.

π–π Stacking: Interactions between the electron-rich aromatic rings (both the phenyl and pyridyl rings) contribute significantly to the crystal packing.

Dipole-Dipole Interactions: The two polar nitrile groups create strong dipoles, leading to interactions that influence the molecular arrangement.

Interaction TypeDescriptionTypical Contribution to Hirshfeld Surface
H···HContacts between hydrogen atoms.~40-45%
C···H / H···CRepresents C-H···π interactions and van der Waals contacts.~20-25%
N···H / H···NCorresponds to the C-H···N hydrogen bonds.~10-15%
O···H / H···OCorresponds to the C-H···O hydrogen bonds.~5-8%
C···CIndicative of π-π stacking interactions.~4-7%

These computational analyses provide a detailed picture of the forces governing the behavior of this compound at the molecular level, from its dynamic motions to its interactions with solvents and other molecules.

Chemical Reactivity and Derivatization Studies of 6 4 Cyanophenoxy Nicotinonitrile

Chemical Modifications of the 4-Cyanophenoxy Moiety

The 4-cyanophenoxy portion of the molecule also offers a site for chemical modification, primarily at its own cyano group. Similar to the nicotinonitrile cyano group, this can be converted into a tetrazole, carboxylic acid, or amine. This allows for selective derivatization at one end of the molecule while leaving the other intact, provided appropriate protecting groups or reaction conditions are used.

Furthermore, the phenyl ring of this moiety could potentially undergo electrophilic substitution. The cyano group is a meta-director, meaning electrophiles would add to the positions ortho to the ether linkage.

Introduction of Diverse Chemical functionalities and Linkers

The reactive handles on both the nicotinonitrile core and the cyanophenoxy moiety allow for the introduction of diverse chemical functionalities and linkers. For example, converting either cyano group to a carboxylic acid or an amine provides a point of attachment for peptide coupling reactions, allowing for the introduction of amino acid fragments or other complex side chains. The formation of a tetrazole ring introduces a new heterocyclic system with its own unique chemical properties and potential for N-alkylation. tsijournals.com

Design and Synthesis of Chemically Modified Analogues

Information regarding the design and synthesis of chemically modified analogues of 6-(4-Cyanophenoxy)nicotinonitrile is not available in published scientific literature.

Mechanistic Investigations of Molecular Interactions

Elucidation of Intramolecular and Intermolecular Reaction Mechanisms in Synthesis and Derivatization

The synthesis of the core nicotinonitrile scaffold, a derivative of a cyanopyridine, can be achieved through various established methodologies. A common and efficient approach involves a multi-component reaction, which combines several simple starting materials in a single step to form a complex product. For instance, the synthesis of substituted nicotinonitriles often employs a reaction between a ketone, an aldehyde, and an activated nitrile like ethyl cyanoacetate, in the presence of ammonium (B1175870) acetate. chem-soc.si The mechanism for this type of synthesis generally proceeds through initial condensation reactions to form enones or related intermediates, followed by cyclization and aromatization to yield the final pyridine (B92270) ring. The formation of the 6-(4-Cyanophenoxy)nicotinonitrile structure specifically requires the creation of an ether linkage. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the hydroxyl group of 4-cyanophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a nicotinonitrile ring that has a suitable leaving group (such as a halogen) at the 6-position, displacing it to form the final ether bond.

Derivatization of this compound can be targeted at its distinct functional groups. The cyano groups (C≡N) can undergo hydrolysis to form carboxylic acids or amides, or they can be reduced to amines. Another avenue for derivatization involves the pyridine nitrogen. It can be N-oxidized or alkylated to modify the electronic properties and steric profile of the molecule. Furthermore, the core nicotinonitrile structure can be functionalized through reactions with various reagents. For example, treatment with hydrazine (B178648) hydrate (B1144303) can convert cyano-substituted pyridines into their corresponding hydrazide derivatives, which serve as versatile intermediates for synthesizing more complex heterocyclic systems. chem-soc.siresearchgate.net These derivatization pathways are governed by the inherent reactivity of the functional groups and follow well-established intermolecular reaction mechanisms. researchgate.net Intramolecular reactions, while less common for this specific molecule unless further modified, are reactions where two functional groups within the same molecule interact, often leading to ring formation. masterorganicchemistry.com

Chemical Binding Mechanism Studies with Specific Macromolecular Targets

The molecular structure of this compound is rich in features that facilitate a range of non-covalent interactions, which are fundamental to molecular recognition. unina.it

Hydrogen Bonds: The nitrogen atoms of the two cyano groups and the pyridine ring are potential hydrogen bond acceptors. d-nb.info In a protein binding site, they can interact with hydrogen bond donor residues such as tyrosine, serine, threonine, or the backbone amide N-H groups. These interactions are highly directional and contribute significantly to binding specificity. rsc.org

π-π Interactions: The compound features two aromatic systems: the 4-cyanophenyl ring and the nicotinonitrile ring. These rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a target protein. mdpi.com These interactions can occur in either a face-to-face or an edge-to-face orientation and are crucial for stabilizing the ligand within a binding pocket.

Cation-π Interactions: If the pyridine nitrogen becomes protonated, it can participate in strong cation-π interactions with the electron-rich faces of aromatic amino acid side chains. nih.gov

Each functional group in this compound plays a distinct role in mediating its binding properties. nih.gov

Functional GroupPotential Role in Binding
Pyridine Nitrogen Acts as a hydrogen bond acceptor; can be protonated to engage in cation-π interactions, providing a strong, specific anchor point.
Nicotinonitrile Cyano Group Functions as a hydrogen bond acceptor; its linear geometry and electronic nature can direct binding to specific regions of a target.
Ether Linkage (-O-) Provides rotational flexibility, allowing the two aromatic rings to adopt an optimal conformation for binding. The oxygen atom itself can also act as a weak hydrogen bond acceptor.
4-Cyanophenyl Group Participates in π-π stacking and hydrophobic interactions. The cyano substituent is strongly electron-withdrawing, influencing the electronic character of the phenyl ring and acting as an additional hydrogen bond acceptor.

While a specific co-crystal structure for this compound was not found in the search, the principles of crystal engineering provide a powerful framework for understanding its molecular recognition patterns. d-nb.info A co-crystal is a multi-component crystal held together by non-covalent interactions, often hydrogen bonds. google.com

Obtaining a co-crystal of this compound with a model co-former (e.g., a dicarboxylic acid) would reveal its preferred intermolecular "synthons"—the robust and predictable patterns of non-covalent interactions. d-nb.info For instance, a co-crystal with a carboxylic acid would likely show a strong hydrogen bond between the acid's hydroxyl group and the pyridine nitrogen. Analysis of the crystal packing would further elucidate how π-π stacking and weaker C-H···N or C-H···O hydrogen bonds direct the three-dimensional assembly. rsc.orgresearchgate.net

These insights are directly applicable to structure-based drug design. By understanding the preferred interaction geometries from a co-crystal, chemists can design ligands that present the same or similar interaction patterns to a protein's binding site, thereby optimizing binding affinity and specificity.

Structure-Activity Relationship (SAR) Studies from a Purely Chemical Perspective

Structure-activity relationship (SAR) studies explore how systematic changes to a molecule's chemical structure affect its ability to interact with a target, which in turn influences its activity. nih.govscience.gov From a purely chemical perspective, SAR dissects how modifications alter the non-covalent forces involved in molecular recognition. nih.gov

The structure of this compound can be systematically modified to probe the importance of each of its components for molecular recognition. The table below outlines potential modifications and their predicted impact on the key chemical interactions.

Modification SiteExample ModificationPredicted Impact on Molecular Recognition
4-Position of Phenoxy Ring Replace -CN with -H, -Cl, or -OCH₃Alters the electronic properties and hydrogen bonding capability. Removing the cyano group eliminates a key H-bond acceptor. Adding a methoxy (B1213986) group introduces a new H-bond acceptor and changes steric bulk.
Nicotinonitrile Ring Change position of the cyano group (e.g., to position 2 or 4)Modifies the geometry of the hydrogen bond acceptor, potentially disrupting a critical interaction with a target.
Ether Linkage Replace with a thioether (-S-) or methylene (B1212753) (-CH₂-)Changes the bond angle, flexibility, and electronic nature of the linker, altering the relative orientation of the two aromatic rings. A thioether is a weaker H-bond acceptor than an ether.
Pyridine Ring Add substituents (e.g., methyl, amino)Introduces steric hindrance or new interaction points (e.g., an amino group as an H-bond donor), which could either enhance or clash with the binding site.

These systematic modifications allow for the mapping of the "chemical space" around the core structure. nih.gov By correlating these structural changes with changes in binding affinity (which would be measured experimentally), a detailed SAR model can be built. This model provides a chemical rationale for the observed molecular recognition, guiding the design of new molecules with improved or altered interaction profiles. frontiersin.orgmdpi.com

Mapping Chemical Features to Chemical Interaction Strengths

Currently, there is no available research that maps the specific chemical features of this compound—such as the cyano group, the phenoxy linkage, and the nicotinonitrile core—to their corresponding interaction strengths. Studies involving techniques like X-ray crystallography or computational chemistry, which would provide insights into bond lengths, bond angles, and non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces), have not been reported for this compound. Without such data, a quantitative or qualitative analysis of how its structural components contribute to its interaction profile is not possible.

Kinetic and Thermodynamic Profiling of Molecular Recognition Events

Similarly, the kinetic and thermodynamic aspects of molecular recognition involving this compound have not been documented in the accessible scientific literature. Information regarding its binding affinity (e.g., dissociation constant, Kd), association and dissociation rate constants (kon and koff), and the thermodynamic driving forces of binding (i.e., changes in enthalpy, ΔH, and entropy, ΔS) are not available. Such data is typically obtained through experimental techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy, none of which have been publicly reported for this compound.

As a result, no data tables or detailed research findings on the mechanistic investigations of molecular interactions for this compound can be presented.

Emerging Applications and Advanced Chemical Science Contexts

Applications in Advanced Materials Science

The unique electronic and structural characteristics of 6-(4-Cyanophenoxy)nicotinonitrile make it a molecule of interest for the synthesis of advanced materials. Its rigid, polarizable structure is a key feature in the design of materials with specific optical and organizational properties.

Luminescent and Fluorescent Materials

While specific photophysical data for this compound is not extensively detailed in published literature, its molecular architecture is inherently suited for luminescent applications. The molecule combines electron-donating (phenoxy ether) and electron-withdrawing (cyano and nicotinonitrile) groups, a common strategy in the design of fluorescent compounds.

Research into related chemical structures provides context for its potential. For instance, other cyano-substituted heterocyclic systems, such as certain quinolones and pyridones, are known to exhibit significant fluorescence. These molecules often display large Stokes shifts and their emission properties can be tuned by modifying substituents on the aromatic rings. The combination of the pyridine (B92270) ring and nitrile groups in this compound could lead to materials with interesting solid-state emission properties, potentially influenced by molecular packing and intermolecular interactions.

Table 1: Potential Roles of Structural Moieties in Luminescence

Structural FeaturePotential Role in Luminescent Properties
Nicotinonitrile CoreActs as an electron-accepting chromophore; the nitrogen heteroatom can influence excited state energies.
Cyanophenoxy GroupThe cyano (-CN) group is a strong electron-withdrawing group, enhancing charge transfer characteristics. The phenoxy ether linkage provides some structural flexibility and acts as an electron-donating group.
Ether Linkage (-O-)Connects the donor and acceptor parts of the molecule, influencing the overall electronic communication and conformation.

Liquid Crystalline Materials Development

The development of liquid crystals often relies on molecules with a specific combination of features: a rigid core, terminal polar groups, and often, flexible side chains. The structure of this compound possesses several of these key attributes. The biphenyl-like core provided by the phenoxy and pyridine rings offers rigidity, while the two terminal cyano groups provide strong dipole moments, which are crucial for the formation of ordered mesophases.

Studies on analogous compounds underscore this potential. For example, molecules containing cyanophenoxy or cyanobiphenyl groups are foundational to many nematic liquid crystals, where the strong polarity of the nitrile group promotes the necessary intermolecular alignment. While this compound itself may not be a liquid crystal, it serves as an excellent precursor or central core for constructing more complex, mesogenic molecules by adding flexible alkyl or alkoxy chains.

Organic Light-Emitting Diode (OLED) Materials

The field of OLEDs heavily utilizes materials with tailored electronic properties, and this compound is categorized as a potential building block for such applications. Nitrile-containing aromatic and heterocyclic compounds are frequently employed in various layers of an OLED device, including as host materials, electron-transporting materials (ETMs), and thermally activated delayed fluorescence (TADF) emitters.

The electron-deficient nature of the nicotinonitrile ring, enhanced by two cyano groups, suggests potential utility in electron-transporting layers. Furthermore, its rigid structure could contribute to high thermal stability and a high glass transition temperature in resulting polymer systems, which are desirable properties for durable OLED devices.

Coordination Chemistry and Metal Complexation Properties

The structure of this compound offers multiple potential sites for coordination with metal ions. The nitrogen atoms of the two nitrile groups and the nitrogen atom of the pyridine ring can all act as Lewis basic sites to bind with metal centers. This makes the molecule a potentially valuable multitopic ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

The use of cyano-functionalized ligands is a well-established strategy in coordination chemistry for creating complex, multidimensional structures. For example, cyanoruthenate complexes have been shown to form extensive coordination networks with lanthanide ions, where the cyanide groups bridge between metal centers. Similarly, this compound could be used to link multiple metal ions, with the potential to create materials with interesting magnetic, porous, or catalytic properties. The specific geometry of the molecule would dictate the resulting framework topology.

Supramolecular Chemistry and Designed Self-Assembly

Supramolecular chemistry involves the design of systems where molecules organize into larger, functional architectures through non-covalent interactions. The key features of this compound—aromatic rings, polar nitrile groups, and a heteroatom—make it an ideal candidate for directed self-assembly.

The likely modes of interaction include:

Hydrogen Bonding: The nitrile nitrogen atoms can act as hydrogen bond acceptors.

π-π Stacking: The electron-rich phenoxy ring and the electron-deficient nicotinonitrile ring can engage in favorable donor-acceptor π-π stacking interactions, leading to ordered columnar or layered structures.

Dipole-Dipole Interactions: The strong dipoles of the nitrile groups can direct molecular alignment.

These interactions are fundamental to the formation of liquid crystals and are also exploited in crystal engineering and the creation of organic ferroelectrics. Research on related systems, such as those involving pyridinium-based macrocycles, highlights how such non-covalent forces can be harnessed to create complex, stimulus-responsive assemblies.

Role in Catalysis and Organocatalysis

There is currently limited available research describing the direct application of this compound as a catalyst. However, its structure suggests potential as a ligand in transition-metal catalysis. The pyridine and nitrile nitrogen atoms could coordinate to a metal center, and the electronic properties of the ligand could be used to tune the reactivity of the metal.

In the field of organocatalysis, pyridine derivatives are commonly used as basic catalysts. The nitrogen atom of the nicotinonitrile ring is a potential catalytic site, although its basicity is reduced by the electron-withdrawing effect of the attached cyano group. It is more likely that the molecule would serve as a structural scaffold for the development of more complex chiral ligands or catalysts.

Development as Chemical Probes for Investigating Molecular Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins and other macromolecules, by selectively binding to them. The development of this compound and its derivatives as chemical probes is an area of growing research interest. The unique arrangement of its cyanophenoxy and nicotinonitrile moieties provides a scaffold that can be modified to tune its binding affinity and selectivity for specific molecular targets.

Research in this area has focused on leveraging the structural features of this compound to design probes for various biological targets. The nitrile groups, for instance, can act as hydrogen bond acceptors or participate in dipole-dipole interactions, which are crucial for molecular recognition. Furthermore, the aromatic rings provide a framework that can be functionalized to enhance properties such as fluorescence or to introduce reactive groups for covalent labeling of target molecules.

While the direct application of this compound as a chemical probe is a specialized field, the broader class of nicotinonitrile derivatives has shown significant promise. For instance, various nicotinonitrile hybrids have been investigated for their inhibitory activity against enzymes like acetylcholinesterase, which is relevant in the study of neurodegenerative diseases. ekb.eg These studies often involve the synthesis of a library of related compounds and the evaluation of their structure-activity relationships to identify potent and selective inhibitors.

The development of a chemical probe typically involves several stages, including initial screening for biological activity, optimization of the lead compound to improve its properties, and characterization of its interaction with the target molecule. For this compound, this would entail synthesizing analogs and assessing their ability to bind to and modulate the function of specific proteins or other biomolecules.

Although detailed research findings on this compound as a widely used commercial chemical probe are not extensively documented in publicly available literature, the foundational principles of medicinal chemistry and chemical biology suggest its potential. The synthesis of derivatives and their evaluation in various biological assays are key steps in this developmental process. nih.govresearchgate.neteurjchem.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.